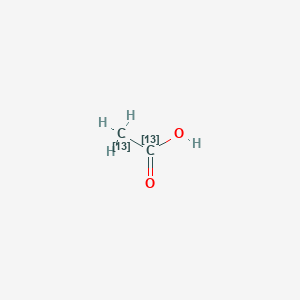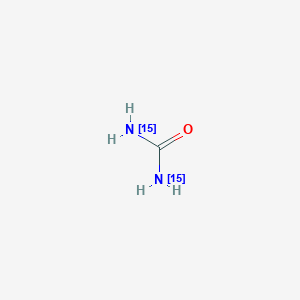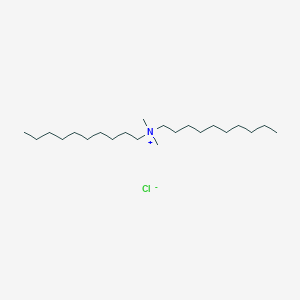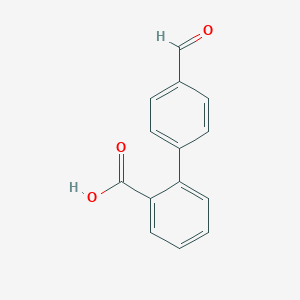![molecular formula C16H24Br2N4O3 B116911 [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide CAS No. 145204-19-9](/img/structure/B116911.png)
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide, also known as ACPD, is a compound that has been extensively studied in scientific research. ACPD is a potent agonist of the metabotropic glutamate receptor, which is a type of receptor found in the central nervous system.
Mecanismo De Acción
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide acts as an agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor. When [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide binds to the receptor, it activates a signaling pathway that leads to the release of intracellular messengers. This signaling pathway is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory.
Efectos Bioquímicos Y Fisiológicos
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has a variety of biochemical and physiological effects. In vitro studies have shown that [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can modulate synaptic transmission and plasticity in the central nervous system. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been shown to have anti-inflammatory effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has several advantages for use in lab experiments. It is a potent agonist of the metabotropic glutamate receptor, which makes it a useful tool for studying the role of this receptor in physiological processes. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide is also relatively easy to synthesize and is commercially available. However, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has some limitations. It is not selective for the metabotropic glutamate receptor and can activate other receptors in the central nervous system. In addition, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can be toxic at high concentrations, which limits its use in some experiments.
Direcciones Futuras
There are several future directions for research on [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide. One area of research is the development of more selective agonists of the metabotropic glutamate receptor. These compounds could be used to study the role of specific subtypes of the receptor in physiological processes. Another area of research is the development of drugs that target the metabotropic glutamate receptor for the treatment of neurodegenerative diseases. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has shown neuroprotective effects in animal models, but more research is needed to develop drugs that are safe and effective in humans. Finally, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide could be used to study the role of the metabotropic glutamate receptor in other physiological processes, such as pain perception and addiction.
Métodos De Síntesis
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-4,5-dihydro-1,3-oxazole with piperazine in the presence of a suitable solvent. The resulting compound is then reacted with phenylacetic acid to form [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide. Other methods involve the use of different reagents and solvents, but the basic structure of [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide remains the same.
Aplicaciones Científicas De Investigación
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been extensively studied in scientific research, particularly in the field of neuroscience. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide is a potent agonist of the metabotropic glutamate receptor, which is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been used to study the role of the metabotropic glutamate receptor in these processes and to develop new drugs that target this receptor.
Propiedades
Número CAS |
145204-19-9 |
|---|---|
Nombre del producto |
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide |
Fórmula molecular |
C16H24Br2N4O3 |
Peso molecular |
480.2 g/mol |
Nombre IUPAC |
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phenyl] acetate;dihydrobromide |
InChI |
InChI=1S/C16H22N4O3.2BrH/c1-12(21)22-14-4-2-13(3-5-14)20-8-6-19(7-9-20)11-15-10-18-16(17)23-15;;/h2-5,15H,6-11H2,1H3,(H2,17,18);2*1H |
Clave InChI |
ZYZSGLALCSCNKW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br |
Sinónimos |
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



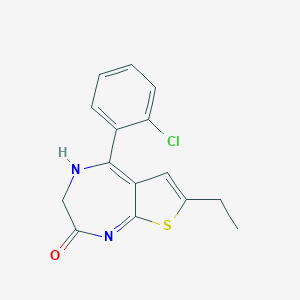
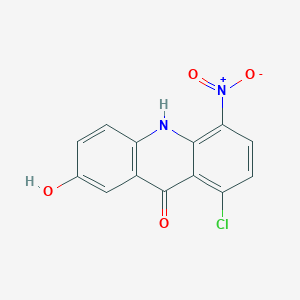

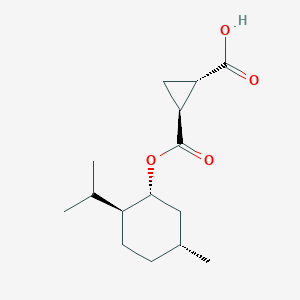
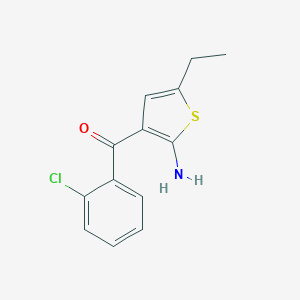
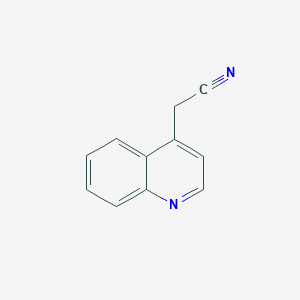
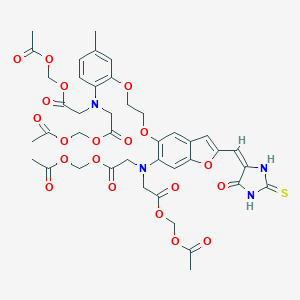
![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)
![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)
